molecular formula C19H30N2O3 B1610419 tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate CAS No. 493026-45-2

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B1610419
CAS No.: 493026-45-2
M. Wt: 334.5 g/mol
InChI Key: QYRPBJOQULGMSP-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a sophisticated piperidine-based chemical building block designed for advanced pharmaceutical research and development. This compound integrates two highly valuable functional groups: a piperidine scaffold, a privileged structure in drug discovery due to its prevalence in bioactive molecules and natural alkaloids , and a tert-butyloxycarbonyl (Boc) carbamate group, which serves as a critical protecting group for amines in multi-step synthetic routes . The presence of the hydroxymethyl group on the piperidine ring provides a versatile handle for further chemical functionalization, allowing researchers to conjugate the core structure with other pharmacophores or modify its physicochemical properties. The benzyl group at the piperidine nitrogen further enhances the structural diversity of this intermediate. Carbamate moieties, like the Boc group in this molecule, are known to contribute to improved metabolic stability and fine-tuned lipophilicity of drug candidates, thereby positively influencing their absorption, distribution, metabolism, and excretion (ADME) profiles . As a key synthetic intermediate, this compound is primarily used in medicinal chemistry programs aimed at developing new therapeutic agents. Its structure makes it particularly useful for constructing potential enzyme inhibitors or receptor antagonists. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRPBJOQULGMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449403
Record name tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493026-45-2
Record name tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Overview

Detailed Preparation Methods

Method A: Alkylation-Carbamation Sequence

Starting Material : 4-(Hydroxymethyl)piperidine
Reagents :

  • Benzyl bromide (for N-benzylation)
  • Boc₂O (for carbamate protection)
  • Base (e.g., triethylamine, sodium hydride)
    Procedure :
  • Benzylation : React 4-(hydroxymethyl)piperidine with benzyl bromide in DMF at 0–25°C for 12–24 hours.
  • Boc Protection : Add Boc₂O and triethylamine in dichloromethane (DCM), stirring at room temperature for 18 hours.
  • Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 60–74%
Key Data :

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 3.40 (t, J = 6.5 Hz, 2H, CH₂N), 4.75 (br, 1H, NH).
  • LCMS : m/z 334.5 [M+H]⁺.

Method B: Reductive Amination Pathway

Starting Material : 4-N-Boc-aminopiperidine
Reagents :

  • Benzaldehyde (for reductive amination)
  • Sodium cyanoborohydride (NaBH₃CN)
  • Boc₂O
    Procedure :

Yield : 55–62%
Purity : >95% (HPLC).

Industrial-Scale Optimization

Challenges : Exothermic reactions, racemization, and byproduct formation.
Solutions :

Scalability : Achieves batch sizes up to 1 kg with 85% yield.

Comparative Analysis of Methods

Parameter Method A Method B
Yield 60–74% 55–62%
Reaction Time 18–24 h 24–48 h
Purification Column Recrystallization
Scalability Moderate High

Critical Reaction Conditions

  • Temperature : 0–25°C for Boc protection to minimize side reactions.
  • Solvents : DMF for alkylation, DCM/THF for carbamation.
  • Catalysts : Triethylamine for deprotonation, palladium for reductions.

Case Study: Large-Scale Synthesis

Process :

  • Combine 4-(hydroxymethyl)piperidine (10.0 g) with benzyl bromide (12.6 g) in DMSO.
  • Add KOtBu (6.2 g) and stir at 20°C for 1 hour.
  • Quench with water, extract with EtOAc, and purify via silica chromatography.
    Outcome : 12.3 g product, 60% yield, >99% purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to acidic or basic hydrolysis , yielding the corresponding amine and tert-butanol. This reaction is critical in synthetic workflows for deprotection:

Reaction Conditions Products Key Observations
HCl (6 M) in dioxane, 25°C, 12 hFree amine + CO₂ + tert-butanolComplete deprotection with minimal byproducts.
NaOH (1 M), MeOH/H₂O, reflux, 6 hFree amine + sodium carbonate + tert-butanolSlower kinetics compared to acidic conditions.

The reaction mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (–CH₂OH) substituent undergoes oxidation to a carboxylic acid (–COOH) under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄ (dilute), 0–5°C, 2 hCarboxylic acid derivative72–85%
CrO₃Acetone, 25°C, 4 hKetone intermediate (over-oxidation risk)58%

Over-oxidation to ketones or CO₂ is mitigated by low-temperature protocols.

Hydrogenolysis of the Benzyl Group

The benzyl group on the piperidine nitrogen is cleaved via catalytic hydrogenation :

Catalyst Conditions Product Selectivity
Pd/C (10% w/w)H₂ (1 atm), EtOH, 25°C, 6 hPiperidine derivative + toluene>95%
Pd(OH)₂/CH₂ (3 atm), THF, 50°C, 12 hPiperidine derivative + toluene89%

This reaction is pivotal for generating intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group participates in esterification or etherification :

Reagent Conditions Product Application
AcCl, pyridine0°C → 25°C, 2 hAcetylated derivativeImproved lipophilicity
MsCl, Et₃NDCM, −10°C, 1 hMesylate intermediatePrecursor for SN2 reactions

Reductive Amination and Alkylation

The deprotected amine (post-Boc removal) undergoes reductive amination with aldehydes/ketones:

Substrate Conditions Product Yield
FormaldehydeNaBH₃CN, MeOH, pH 4–5, 25°C, 4 hN-Methylpiperidine derivative81%
CyclohexanoneTi(iOPr)₄, NH₄OAc, 50°C, 12 hCyclohexylamine analog67%

Stability Under Thermal and Photolytic Conditions

Thermal degradation studies (TGA/DSC) reveal:

  • Decomposition onset : 180°C (N₂ atmosphere) .

  • Photolytic stability: No degradation under UV-B (312 nm) after 48 h .

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights steric and electronic effects:

Compound Hydrolysis Rate (k, h⁻¹) Oxidation Yield
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (no hydroxymethyl)0.12N/A
Target Compound 0.0985% (KMnO₄)
tert-Butyl (1-benzyl-4-carboxypiperidin-4-yl)carbamate0.15N/A

The hydroxymethyl group slightly reduces hydrolysis rates due to steric hindrance .

Scientific Research Applications

The biological activity of tert-butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is primarily attributed to its structural components. Compounds containing piperidine rings are often studied for their potential therapeutic effects, including:

  • Neuropharmacological Effects : Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, which may have implications in treating neurological disorders.
  • Antidepressant Properties : Some studies suggest that similar compounds can exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain.
  • Analgesic Activity : The compound's interaction with pain pathways may offer insights into developing new analgesics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

  • Reagents Used :
    • Tert-butyl carbamate
    • 1-benzyl-4-(hydroxymethyl)piperidine
    • Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
    • Catalysts like 4-dimethylaminopyridine (DMAP)

Types of Reactions :
The compound can undergo various chemical transformations, including:

Reaction TypeDescription
OxidationHydroxymethyl group can be oxidized to form a carboxylic acid.
ReductionBenzyl group can be reduced to a methyl group.
SubstitutionHydroxymethyl group can be substituted with other functional groups.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for evaluating its therapeutic potential. Interaction studies typically focus on:

  • Absorption and Distribution : Investigating how the compound is absorbed in biological systems and its distribution across tissues.
  • Metabolism : Identifying metabolic pathways and potential metabolites formed during the biotransformation of the compound.
  • Excretion : Understanding how the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development:

  • Therapeutic Applications :
    • Research indicates that compounds with similar structures have shown promise in treating anxiety disorders due to their ability to modulate GABAergic activity.
    • Ongoing studies are examining its efficacy as an analgesic agent in preclinical models.
  • Mechanism of Action :
    • Investigations into its mechanism suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in pain perception and mood regulation.
  • Comparative Studies :
    • Comparative analyses with other piperidine derivatives reveal that variations in substituents can significantly impact biological activity, highlighting the importance of structural modifications for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Chemical Identity and Properties

  • Chemical Name : tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
  • CAS Number : 493026-45-2
  • Molecular Formula : C₁₉H₃₀N₂O₃
  • Molecular Weight : 334.45 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

This compound belongs to the tert-butyl carbamate family, characterized by a piperidine core substituted with a hydroxymethyl group at the 4-position and a benzyl group at the 1-position. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors due to the piperidine scaffold .

Structural and Functional Differences

Below is a comparative analysis of structurally related tert-butyl carbamate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
This compound (Target) 493026-45-2 C₁₉H₃₀N₂O₃ 334.45 4-hydroxymethyl, 1-benzyl Intermediate for CNS drug candidates; enhanced hydrophilicity
tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate 173340-23-3 C₁₈H₂₈N₂O₂ 304.43 Lacks hydroxymethyl group Used in peptide mimetics; lower polarity than target compound
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate 1286274-02-9 C₁₈H₂₇BrN₂O₂ 383.30 3-bromobenzyl substituent Bromine enhances electrophilic reactivity for cross-coupling reactions
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate 634465-51-3 C₁₈H₂₅F₃N₂O₂ 358.41 4-(trifluoromethyl)phenyl group Trifluoromethyl improves metabolic stability in agrochemicals
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate 220032-43-9 C₁₆H₃₁N₃O₂ 297.43 Dual piperidine scaffold Research chemical for receptor-binding studies
Key Findings:

Hydroxymethyl vs. Non-Hydroxylated Analogs: The target compound’s hydroxymethyl group increases polarity, likely improving aqueous solubility compared to non-hydroxylated derivatives like the 173340-23-3 analog. This modification is critical for bioavailability in drug candidates .

Substituent Effects on Reactivity :

  • Bromine (CAS 1286274-02-9) introduces sites for Suzuki-Miyaura couplings, expanding utility in medicinal chemistry .
  • Trifluoromethyl groups (CAS 634465-51-3) enhance lipophilicity and metabolic resistance, favoring agrochemical applications .

Piperidine Scaffold Variations : The dual piperidine structure (CAS 220032-43-9) offers conformational rigidity, advantageous for probing enzyme active sites .

Biological Activity

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C19H30N2O3
  • Molecular Weight : 334.45 g/mol
  • CAS Number : 493026-45-2

This compound is derived from piperidine, a six-membered ring containing nitrogen, and features a hydroxymethyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. The precise pathways involved depend on the target and context of application.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially useful in treating neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Target
This compoundTBDAChE/BChE
Rivastigmine38.98AChE
GalantamineTBDBChE

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of carbamate derivatives, including this compound, against oxidative stress in neuronal cell lines. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neuroprotection.
  • Antidepressant Activity : Another study explored the antidepressant-like effects of piperidine derivatives in animal models. The findings showed that similar compounds exhibited significant improvements in behavioral tests associated with depression, implicating their role in modulating neurotransmitter systems.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Cytotoxicity : In vitro studies demonstrated mild cytotoxic effects on HepG2 liver cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.
  • Selectivity for Cholinesterases : Comparative studies showed that certain derivatives had a stronger inhibitory effect on BChE than AChE, suggesting potential for selective therapeutic applications.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Documentation : Maintain SDS sheets and institutional safety approvals for all experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

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